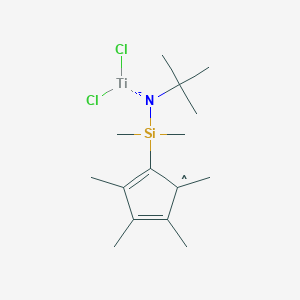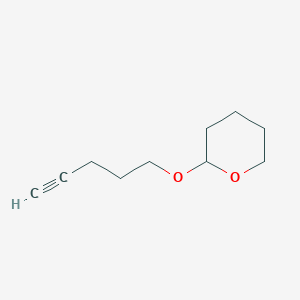
2-(4-戊炔氧基)四氢-2H-吡喃
概述
描述
2-(4-Pentynyloxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by a tetrahydropyran ring substituted with a pentynyloxy group. This compound is used as a reagent in various chemical syntheses and has applications in the synthesis of biologically active molecules .
科学研究应用
2-(4-Pentynyloxy)tetrahydro-2H-pyran is used in scientific research for its role in the synthesis of complex organic molecules. It is a key intermediate in the synthesis of (+)-Citrafungin A, an antifungal agent that inhibits geranylgeranyltransferase (GGTase) . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity .
作用机制
Target of Action
The primary target of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is geranylgeranyltransferase (GGTase) . GGTase is an enzyme that plays a crucial role in the post-translational modification of proteins involved in cell signaling .
Mode of Action
2-(4-Pentynyloxy)tetrahydro-2H-pyran interacts with its target, GGTase, and acts as an inhibitor . This interaction disrupts the normal function of GGTase, leading to changes in the post-translational modification of proteins .
Biochemical Pathways
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran affects the protein prenylation pathway . This pathway is responsible for the attachment of lipid groups to proteins, a process that is crucial for the proper localization and function of these proteins . The disruption of this pathway can lead to downstream effects on cell signaling .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound and its ability to reach its target, ggtase .
Result of Action
The inhibition of GGTase by 2-(4-Pentynyloxy)tetrahydro-2H-pyran leads to the disruption of protein prenylation . This disruption can affect cell signaling pathways, potentially leading to various molecular and cellular effects . Notably, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exhibits antifungal activity .
Action Environment
The action, efficacy, and stability of 2-(4-Pentynyloxy)tetrahydro-2H-pyran can be influenced by various environmental factors. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
生化分析
Biochemical Properties
2-(4-Pentynyloxy)tetrahydro-2H-pyran plays a significant role in biochemical reactions, particularly in the synthesis of compounds like (+)-Citrafungin A . This compound acts as a geranylgeranyltransferase (GGTase) inhibitor, which is crucial for the post-translational modification of proteins involved in cell signaling and growth . The interaction between 2-(4-Pentynyloxy)tetrahydro-2H-pyran and GGTase involves the inhibition of the enzyme’s activity, thereby affecting the prenylation of target proteins .
Cellular Effects
The effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its role as a GGTase inhibitor can lead to alterations in the prenylation of proteins, which in turn affects cell signaling pathways such as the Ras and Rho pathways . These pathways are critical for cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-(4-Pentynyloxy)tetrahydro-2H-pyran exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GGTase, inhibiting its activity and preventing the prenylation of target proteins . This inhibition can lead to changes in gene expression and cellular function, as prenylated proteins are essential for various cellular processes . Additionally, 2-(4-Pentynyloxy)tetrahydro-2H-pyran may interact with other enzymes and proteins, further influencing cellular metabolism and signaling .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(4-Pentynyloxy)tetrahydro-2H-pyran in laboratory settings are important factors to consider. This compound is stable at temperatures between 2-8°C and has a melting point of 84-88°C . Over time, the effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran on cellular function may change due to its degradation or interaction with other biomolecules . Long-term studies in vitro and in vivo have shown that the compound can maintain its inhibitory effects on GGTase, leading to sustained alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 2-(4-Pentynyloxy)tetrahydro-2H-pyran vary with different dosages in animal models. At lower doses, the compound effectively inhibits GGTase activity without causing significant toxicity . At higher doses, 2-(4-Pentynyloxy)tetrahydro-2H-pyran may exhibit toxic effects, including adverse impacts on cellular function and metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(4-Pentynyloxy)tetrahydro-2H-pyran is involved in metabolic pathways related to the prenylation of proteins . The compound interacts with enzymes such as GGTase, affecting the metabolic flux and levels of metabolites involved in protein modification . These interactions can lead to changes in the overall metabolic state of the cell, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, 2-(4-Pentynyloxy)tetrahydro-2H-pyran is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on GGTase . The distribution of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is crucial for its activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-(4-Pentynyloxy)tetrahydro-2H-pyran is influenced by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it can interact with GGTase and other biomolecules . This localization is essential for the compound’s activity, as it ensures that 2-(4-Pentynyloxy)tetrahydro-2H-pyran is in the right place to exert its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentynyloxy)tetrahydro-2H-pyran typically involves the reaction of 4-pentyn-1-ol with tetrahydropyran under specific conditions. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the ether linkage . The reaction conditions include a temperature range of 40-45°C and a reduced pressure of 0.03 mmHg .
Industrial Production Methods
Industrial production methods for 2-(4-Pentynyloxy)tetrahydro-2H-pyran are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and distillation units to ensure purity and yield .
化学反应分析
Types of Reactions
2-(4-Pentynyloxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for deprotonation and subsequent substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted tetrahydropyran derivatives.
相似化合物的比较
Similar Compounds
- 2-(3-Butynyloxy)tetrahydro-2H-pyran
- 4-Pentyn-1-ol
- 5-Hexyn-1-ol
- Propargyl alcohol
Uniqueness
2-(4-Pentynyloxy)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-pent-4-ynoxyoxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,10H,3-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRUKFFDSQQSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1CCCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326818 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62992-46-5 | |
| Record name | 2-(4-Pentynyloxy)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
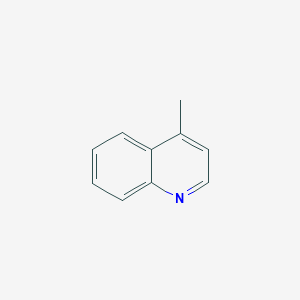
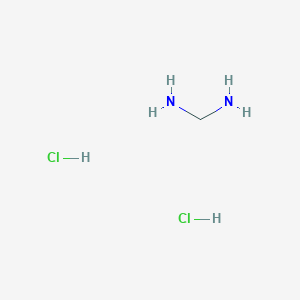

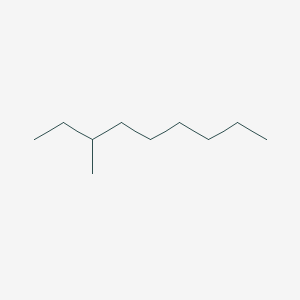
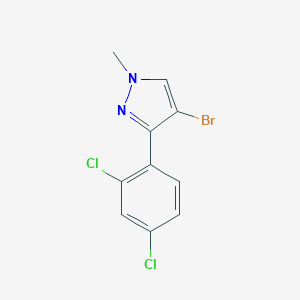
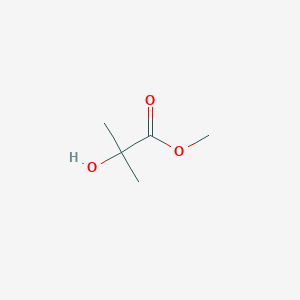
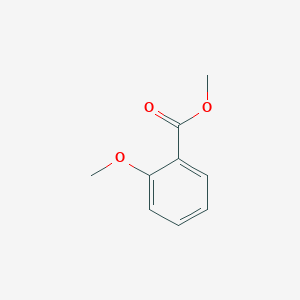
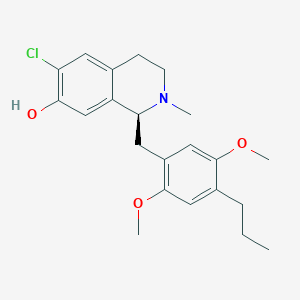
![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)
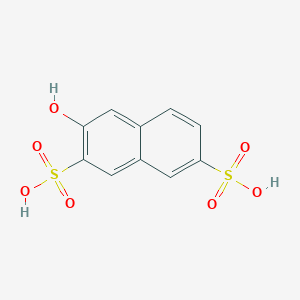
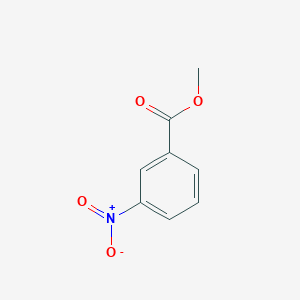

![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B147204.png)
